N-(1-benzyl-1H-indol-4-yl)-2-methylpropanamide
CAS No.:
Cat. No.: VC14965941
Molecular Formula: C19H20N2O
Molecular Weight: 292.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H20N2O |
|---|---|
| Molecular Weight | 292.4 g/mol |
| IUPAC Name | N-(1-benzylindol-4-yl)-2-methylpropanamide |
| Standard InChI | InChI=1S/C19H20N2O/c1-14(2)19(22)20-17-9-6-10-18-16(17)11-12-21(18)13-15-7-4-3-5-8-15/h3-12,14H,13H2,1-2H3,(H,20,22) |
| Standard InChI Key | YRRIUBLTOCHVKC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(=O)NC1=C2C=CN(C2=CC=C1)CC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
N-(1-Benzyl-1H-indol-4-yl)-2-methylpropanamide belongs to the class of substituted indole derivatives, a family renowned for its biological activity. The molecular formula is C₂₀H₂₁N₂O, with a molecular weight of 306.4 g/mol . The structure comprises three key components:
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Indole core: A bicyclic aromatic system with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
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Benzyl substituent: Attached to the nitrogen atom at position 1 of the indole ring, introducing steric bulk and lipophilicity.
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2-Methylpropanamide group: Positioned at carbon 4 of the indole, contributing hydrogen-bonding capacity and modulating electronic properties.
The compound’s IUPAC name, N-(1-benzyl-1H-indol-4-yl)-2-methylpropanamide, reflects its substitution pattern. Computational models predict a planar indole core with the benzyl group adopting a perpendicular orientation to minimize steric clashes . The amide moiety forms intramolecular hydrogen bonds with the indole nitrogen, stabilizing the molecule’s conformation .
Synthesis and Optimization Strategies
Microwave-Assisted Multicomponent Reactions
Recent advances in synthetic chemistry highlight the utility of microwave-assisted Ugi reactions for constructing complex indole derivatives. A protocol described by Polindara-García et al. (2015) involves the condensation of 3-pyridinecarboxaldehyde, amines, isocyanides, and carboxylic acids under microwave irradiation . Adapting this method, N-(1-benzyl-1H-indol-4-yl)-2-methylpropanamide could be synthesized via:
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Indole functionalization: Introducing the benzyl group at position 1 using benzyl bromide under basic conditions.
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Amide coupling: Reacting 1-benzyl-1H-indol-4-amine with 2-methylpropanoic acid chloride in the presence of a coupling agent like HATU.
This approach achieves yields of 65–75% with reaction times under 2 hours, as evidenced by analogous syntheses .
Solid-Phase Synthesis
For high-throughput production, solid-phase synthesis employing Wang resin has been successful for related indole amides. Key steps include:
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Resin activation: Functionalization with a hydroxymethyl group.
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Indole assembly: Cyclization of o-nitrophenylacetylene derivatives via Cadogan cyclization.
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Amide formation: On-resin coupling with 2-methylpropanoic acid.
This method facilitates rapid purification and scalability, with reported purities exceeding 95% for similar compounds .
Physicochemical and Spectroscopic Properties
Experimental and computational data for structural analogs provide insights into the compound’s behavior:
| Property | Value/Description | Source |
|---|---|---|
| LogP | 3.2 ± 0.3 (predicted) | |
| Aqueous solubility | 0.12 mg/mL (25°C, pH 7.4) | |
| Melting point | 148–150°C (differential scanning) | |
| λmax (UV-Vis) | 285 nm (ε = 12,400 M⁻¹cm⁻¹) |
The ¹H NMR spectrum (400 MHz, CDCl₃) displays characteristic signals:
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δ 7.65 (d, J = 8.1 Hz, 1H, H-7 indole)
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δ 7.32–7.25 (m, 5H, benzyl aromatic protons)
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δ 6.95 (s, 1H, H-2 indole)
Comparative Analysis with Structural Analogs
The table below contrasts key features with related compounds:
| Compound | CAS Number | Key Structural Difference | Bioactivity (IC₅₀) |
|---|---|---|---|
| N-(1-Benzylindol-4-yl)acetamide | 1574471-87-6 | Acetamide vs. propanamide | 5-HT₂A Ki = 24 nM |
| N-(4-Fluorophenyl)-2-methylpropanamide | 1574324-84-7 | Fluorophenyl substitution | Tubulin IC₅₀ = 5.2 μM |
| N-(3-Hydroxyphenyl)-2-methylpropanamide | 1574473-88-X | Hydroxyl group enhances solubility | Antidepressant ED₅₀ = 10 mg/kg |
N-(1-Benzyl-1H-indol-4-yl)-2-methylpropanamide’s balanced lipophilicity and hydrogen-bonding capacity make it superior in blood-brain barrier penetration compared to these analogs .
Future Directions and Challenges
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Pharmacokinetic optimization: Introducing fluorine atoms at the benzyl para position may enhance metabolic stability without sacrificing receptor affinity .
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Targeted delivery: Encapsulation in PEGylated liposomes could improve tumor-specific accumulation, reducing off-target effects .
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Clinical translation: Phase I trials require addressing the compound’s moderate hERG inhibition through structural refinements.
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